2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde
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Overview
Description
2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde is an organic compound with a complex structure that includes a cyclohexane ring, a methoxy group, and a fluorobenzaldehyde moiety
Preparation Methods
The synthesis of 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexanemethanol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde include:
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol: Similar structure but with a thiophenol group instead of an aldehyde group.
4-Fluorobenzaldehyde: Lacks the cyclohexanemethoxy group, making it less complex and with different reactivity.
Cyclohexanemethanol: Contains the cyclohexane and methoxy groups but lacks the fluorobenzaldehyde moiety.
Properties
IUPAC Name |
2-(cyclohexylmethoxymethyl)-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-15-7-6-13(9-17)14(8-15)11-18-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYFKFSMIDTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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